molecular formula C16H21N3S B14350921 3-Benzyl-6-(butylsulfanyl)-5-methylpyrazin-2-amine CAS No. 93509-66-1

3-Benzyl-6-(butylsulfanyl)-5-methylpyrazin-2-amine

Katalognummer: B14350921
CAS-Nummer: 93509-66-1
Molekulargewicht: 287.4 g/mol
InChI-Schlüssel: OUIHWEZWDJJKBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Benzyl-6-(butylsulfanyl)-5-methylpyrazin-2-amine is a heterocyclic compound that belongs to the pyrazine family. This compound is characterized by the presence of a benzyl group, a butylsulfanyl group, and a methyl group attached to the pyrazine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-6-(butylsulfanyl)-5-methylpyrazin-2-amine typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-diamines and α-haloketones.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.

    Addition of the Butylsulfanyl Group: The butylsulfanyl group can be added via a thiolation reaction using butylthiol and a suitable catalyst.

    Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired compound in pure form.

Analyse Chemischer Reaktionen

Types of Reactions

3-Benzyl-6-(butylsulfanyl)-5-methylpyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Benzyl halides, butylthiol, methyl iodide, and suitable catalysts.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazine ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted pyrazine derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

3-Benzyl-6-(butylsulfanyl)-5-methylpyrazin-2-amine has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Benzyl-6-bromo-2-methoxyquinoline: A compound with a similar benzyl group but different functional groups on the pyrazine ring.

    3-Benzyl-6-methyl-1,3-oxazine-2,4-dione: Another heterocyclic compound with a benzyl group and different substituents.

Uniqueness

3-Benzyl-6-(butylsulfanyl)-5-methylpyrazin-2-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Eigenschaften

93509-66-1

Molekularformel

C16H21N3S

Molekulargewicht

287.4 g/mol

IUPAC-Name

3-benzyl-6-butylsulfanyl-5-methylpyrazin-2-amine

InChI

InChI=1S/C16H21N3S/c1-3-4-10-20-16-12(2)18-14(15(17)19-16)11-13-8-6-5-7-9-13/h5-9H,3-4,10-11H2,1-2H3,(H2,17,19)

InChI-Schlüssel

OUIHWEZWDJJKBC-UHFFFAOYSA-N

Kanonische SMILES

CCCCSC1=C(N=C(C(=N1)N)CC2=CC=CC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.